
Phenylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylarsine, also known as this compound oxide, is an organometallic compound with the empirical formula C₆H₅AsO. It contains a phenyl group and an oxygen atom both bonded to an arsenic atom. Despite its simple empirical formula, this compound oxide does not contain an As=O double bond. Instead, it forms a cyclic oligomer, typically crystallizing as a tetramer, cyclo-(PhAsO)₄ .
Méthodes De Préparation
Phenylarsine oxide can be synthesized through various methods. One common synthetic route involves the reaction of this compound dichloride with water. The reaction conditions typically include a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Phenylarsine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound oxide can be oxidized to form phenylarsinic acid.
Reduction: It can be reduced to this compound hydride.
Substitution: this compound oxide can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phenylarsine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism by which phenylarsine oxide exerts its effects involves its high affinity for sulfur atoms in thiols. This affinity allows it to form stable complexes with vicinal cysteine residues in proteins, disrupting their function. In biological systems, this can lead to the inhibition of protein tyrosine phosphatases and the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptosis-related proteins .
Comparaison Avec Des Composés Similaires
Phenylarsine oxide can be compared with other organoarsenic compounds such as:
Arsenic trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Dimethylarsinic acid: Used as a herbicide.
Monomethylarsonic acid: Also used as a herbicide.
This compound oxide is unique due to its specific structure and high affinity for thiols, making it particularly useful in biochemical research and as a reducing agent in industrial applications .
Propriétés
Numéro CAS |
822-65-1 |
|---|---|
Formule moléculaire |
C6H7As |
Poids moléculaire |
154.04 g/mol |
Nom IUPAC |
phenylarsane |
InChI |
InChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2 |
Clé InChI |
OHFDBBFDFZXHJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[AsH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


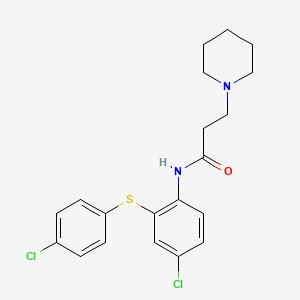

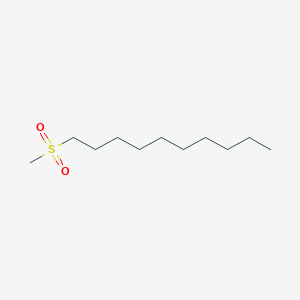
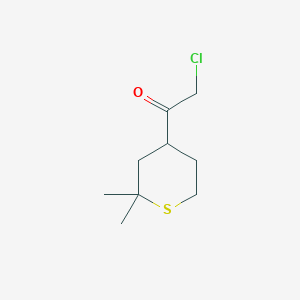


![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
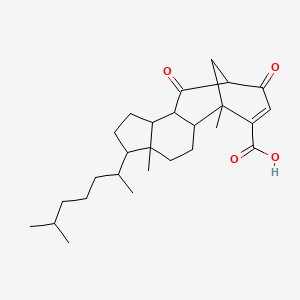
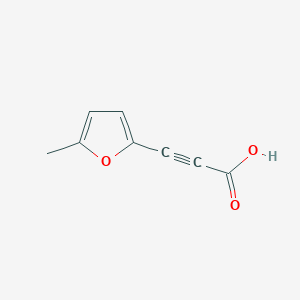
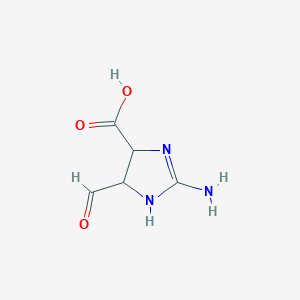
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)

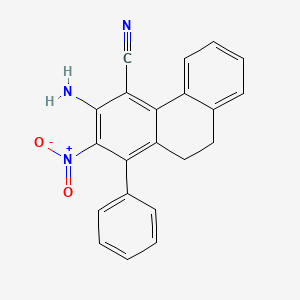
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
